![molecular formula C19H18BrNO2 B5150594 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile](/img/structure/B5150594.png)
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile
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Overview
Description
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile, also known as DPE-2-41, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylonitrile derivatives and is known for its unique chemical properties that make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. Additionally, 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile can also inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile can also inhibit angiogenesis, which is the process by which new blood vessels are formed, and this can help to prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and can be used as a tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile. One of the most promising areas of research is the development of new derivatives of this compound that have improved efficacy and lower toxicity. Additionally, there is a need for further studies to investigate the mechanisms of action of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile and to identify new targets for this compound in cancer cells. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile in humans.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile involves a multi-step process that requires the use of different reagents and solvents. One of the most common methods used for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 4-bromobenzaldehyde with 3,4-diethoxybenzaldehyde in the presence of a base such as piperidine. The resulting product is then treated with acrylonitrile and a catalyst to obtain 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile.
Scientific Research Applications
2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)acrylonitrile has potent anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-3-22-18-10-5-14(12-19(18)23-4-2)11-16(13-21)15-6-8-17(20)9-7-15/h5-12H,3-4H2,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINSATPVYFZYPA-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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